Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate is a chemical compound with the molecular formula C13H14FNO3 and a molecular weight of 251.25 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a benzoate ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzoic acid with piperidin-4-one under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce new functional groups like amines or halides .
Scientific Research Applications
Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo chemical modifications further enhances its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate stands out due to its unique combination of fluorine and piperidine functionalities, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula: C13H14FNO3
- Molecular Weight: 251.25 g/mol
-
Chemical Structure:
C9H7FC3H6NO3
This compound features a fluorinated aromatic ring and a piperidine derivative, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition: The oxopiperidinyl group may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: The compound may act on various receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Pancreatic Cancer | 12.5 | Significant growth inhibition |
Breast Cancer | 8.0 | Induction of apoptosis |
Lung Cancer | 15.0 | Reduction in cell viability |
These findings suggest that the compound may be effective in targeting multiple cancer types through different mechanisms.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
-
Pancreatic Cancer Study:
A study conducted on pancreatic cancer cells treated with this compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP . -
Antimicrobial Efficacy:
In a controlled setting, the compound was tested against multi-drug resistant strains of E. coli and S. aureus, demonstrating significant inhibition even at low concentrations .
Properties
Molecular Formula |
C13H14FNO3 |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)9-6-10(14)8-11(7-9)15-4-2-12(16)3-5-15/h6-8H,2-5H2,1H3 |
InChI Key |
JJWZFNHSNISTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origin of Product |
United States |
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